molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Cat. No. B1336259
M. Wt: 284.39 g/mol
InChI Key: NHZHORRSIJNTSZ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and conformation in the solid state and in solution.

Synthesis Analysis

The synthesis of tert-butyl substituted piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the compound using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a multi-step process starting from piperidin-4-ylmethanol, demonstrating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques. X-ray crystallography has revealed the conformation of the piperidine ring and the orientation of substituents in the solid state . For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed an axial orientation of the isobutyl side chain . Density functional theory (DFT) has also been used to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted piperidine derivatives has been explored in various chemical reactions. The Mitsunobu reaction was used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these reactions . The condensation reaction was employed to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was further characterized and evaluated for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by the presence of the tert-butyl group. This group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule . The bulky nature of the tert-butyl group also affects the packing of molecules in the solid state, preventing certain types of intermolecular interactions and influencing the overall crystal structure . The solubility and stability of these compounds can be tailored by the introduction of different substituents, making them suitable for various applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Application in Drug Development

The synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate and its derivatives plays a crucial role in the development of pharmaceutical compounds. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating protein tyrosine kinase Jak3 inhibitors, such as CP-690550, with a high total yield achievable through an efficient synthesis process (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described for preparing substituted piperidines, which serve as new scaffolds in pharmaceutical research (Harmsen et al., 2011).

Role in Biological Compounds Synthesis

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives are significant in synthesizing various biologically active compounds. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is essential in creating compounds like crizotinib (Kong et al., 2016).

Chemical Structure Analysis

The chemical structure and characteristics of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives have been extensively studied. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular structure and packing, which are crucial for its chemical properties and reactivity (Didierjean et al., 2004).

Applications in Organic Chemistry

This compound also finds applications in organic chemistry for synthesizing various functional molecules. For example, it's used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its versatility in creating structurally diverse organic compounds (Moskalenko & Boev, 2014).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate .

properties

IUPAC Name

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHORRSIJNTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431511
Record name tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

CAS RN

367500-88-7
Record name tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (3.15 g, 15.8 mmol), 4-piperidinol (1.0 g, 9.88 mmol), and acetic acid (0.8 mL) in methylene chloride (30 mL) was stirred for 3 h at room temperature. Sodium triacetoxyborohydride (3.35 g, 15.8 mmol) was added and the mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure, and the residue was dissolved in methylene chloride and washed with 1N HCl. The aqueous phase was extracted with ether (3×10 mL) and adjusted to pH 9-10 with 1N NaOH. The basic aqueous mixture was extracted with methylene chloride (3×10 mL). The combined organic extracts were concentrated in vacuo to afford 1,1-dimethylethyl 4-hydroxy-1,4′-bipiperidine-1′-carboxylate (1.1 g, 39% yield). This material was used in the next step without further purification.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
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30 mL
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solvent
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3.35 g
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reactant
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Synthesis routes and methods II

Procedure details

To 1-tert-butoxycarbonyl-4-piperidone (200 g, 1.01 mol) in tetrahydrofuran (THF) (1500 ml) was added 4-hydroxypiperidine (78.1 g, 0.77 mol). The resultant slurry was stirred for 30 minutes before cooling the reaction mixture with ice/water, acetic acid (47 ml) is then added (exotherm) which caused precipitation. The slurry was allowed to warm to room temperature before the addition of sodium triacetoxyborohydride (236 g, 1.12 mol) which was washed in with THF (500 ml). The resultant slurry was stirred overnight at room temperature. To the reaction mixture was added water (2000 ml) to give a solution. The solution was then extracted with diethyl ether (3×1800 ml). The aqueous phase was basified with 10% aq NaOH (950 ml) and extracted with dichloromethane (DCM) (3×1500 ml). The combined DCM layers are dried (MgSO4), filtered and the solvent removed to give the sub-titled compound as a yellow viscous oil, (177 g, 81%; MS: (M+H) 285).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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47 mL
Type
reactant
Reaction Step Two
Quantity
236 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-tert-Butoxycarbonyl-4-piperidone (4 g, 0.0201 mol, 1.3 eq) and 4-hydroxypiperidine (1.56 g, 0.054 mol, 1 eq) were stirred at room temperature in ethanol (20 ml) and acetic acid (2 ml) for 3 hours. To the solution was added 0.56 g of 5% palladium on carbon type 440 Johnson Matthey catalyst. The reaction was then hydrogenated under a pressure of 3 bar at room temperature for 16 hours. The catalyst was filtered off through CELITE™, washed with ethanol (40 ml) and evaporated in vacuo to an oil. The oil was dissolved in water (25 ml) and the aqueous washed twice with dichloromethane (2×20 ml). The aqueous was basified (5M aqueous sodium hydroxide, 12 ml) and the aqueous washed twice with dichloromethane (2×30 ml). The combined organics were dried (magnesium sulphate). The solution was filtered and evaporated in vacuo to give 4-(hydroxy)-[1,4′]bipiperidinyl-1′-carboxylic acid tert-butyl ester as a yellow oil (3.13 g, 71.5% yield, 95.4% purity HPLC area %).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
catalyst
Reaction Step Three

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